2-Acetyl-4-methylphenyl 4-bromobenzoate
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Overview
Description
2-Acetyl-4-methylphenyl 4-bromobenzoate is an organic compound with the molecular formula C16H13BrO3 It is a derivative of benzoic acid and is characterized by the presence of both acetyl and bromobenzoate functional groups
Mechanism of Action
Target of Action
Many organic compounds like “2-Acetyl-4-methylphenyl 4-bromobenzoate” interact with various proteins, enzymes, or receptors in the body. The exact target can vary widely depending on the specific structure of the compound .
Mode of Action
The mode of action of organic compounds can involve a variety of biochemical interactions. For instance, the compound might inhibit an enzyme, bind to a receptor, or interfere with a cellular process .
Biochemical Pathways
Organic compounds can affect numerous biochemical pathways. The specific pathways involved would depend on the compound’s target and mode of action .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound describe how it is taken up by the body, where it is distributed, how it is metabolized, and how it is removed from the body. These properties can greatly influence a compound’s bioavailability .
Result of Action
The result of a compound’s action can range from the modulation of a physiological process to the alleviation of a symptom or the cure of a disease. The exact effects depend on the compound’s target and mode of action .
Action Environment
The action of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its target .
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in reactions such as oxidation, reduction, and hydrolysis
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4-methylphenyl 4-bromobenzoate typically involves the esterification of 2-Acetyl-4-methylphenol with 4-bromobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-4-methylphenyl 4-bromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution Reactions: Products include various substituted benzoates depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include alcohols or hydrocarbons.
Scientific Research Applications
2-Acetyl-4-methylphenyl 4-bromobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-4-methylphenol: Lacks the bromobenzoate group, making it less reactive in substitution reactions.
4-Bromobenzoic acid: Lacks the acetyl group, limiting its applications in certain synthetic pathways.
Methyl 4-bromobenzoate: Similar structure but with a methyl ester instead of the acetyl group, affecting its reactivity and applications.
Uniqueness
2-Acetyl-4-methylphenyl 4-bromobenzoate is unique due to the presence of both acetyl and bromobenzoate groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
(2-acetyl-4-methylphenyl) 4-bromobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO3/c1-10-3-8-15(14(9-10)11(2)18)20-16(19)12-4-6-13(17)7-5-12/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOWNIJGTRUIRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)Br)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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